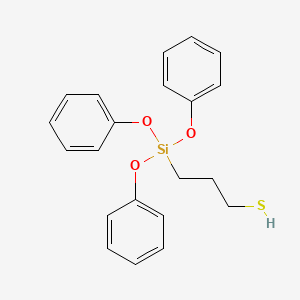

3-(Triphenoxysilyl)propane-1-thiol

Description

3-(Triphenoxysilyl)propane-1-thiol is a silane-based organosulfur compound characterized by a silicon atom bonded to three phenoxy (–O–C₆H₅) groups and a propane-1-thiol (–CH₂CH₂CH₂SH) chain. This structure confers unique reactivity, enabling applications in surface modification, polymer chemistry, and catalysis. The phenoxy substituents enhance thermal and chemical stability compared to alkoxy-silyl analogs, though they introduce steric bulk that may influence reaction kinetics .

Properties

Molecular Formula |

C21H22O3SSi |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

3-triphenoxysilylpropane-1-thiol |

InChI |

InChI=1S/C21H22O3SSi/c25-17-10-18-26(22-19-11-4-1-5-12-19,23-20-13-6-2-7-14-20)24-21-15-8-3-9-16-21/h1-9,11-16,25H,10,17-18H2 |

InChI Key |

MXXBUUAVNUMJNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)O[Si](CCCS)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with thiourea, followed by hydrolysis and condensation reactions. The reaction conditions often include the use of solvents such as ethanol or toluene, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of 3-(Triphenoxysilyl)propane-1-thiol involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Triphenoxysilyl)propane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding silane.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and atmospheric oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Corresponding silane.

Substitution: Various substituted organosilanes.

Scientific Research Applications

3-(Triphenoxysilyl)propane-1-thiol has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent in the synthesis of composite materials and surface modification of nanoparticles.

Biology: Employed in the functionalization of biomolecules for enhanced stability and activity.

Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in adhesive formulations, coatings, and sealants for improved adhesion and durability.

Mechanism of Action

The mechanism of action of 3-(Triphenoxysilyl)propane-1-thiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to enhanced stability and functionality. The triphenoxysilyl group facilitates the attachment of the compound to various surfaces, providing a robust and durable coating .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 3-(Triphenoxysilyl)propane-1-thiol and analogous compounds:

Reactivity and Steric Effects

- Hydrolysis Rate: Trimethoxy and triethoxy derivatives hydrolyze rapidly in the presence of moisture, generating silanol (–Si–OH) groups for covalent bonding to surfaces (e.g., silica, graphene oxide) . Triphenoxysilyl analogs exhibit slower hydrolysis due to the electron-withdrawing and bulky phenoxy groups, which hinder nucleophilic attack .

- Steric Hindrance: Bulky substituents (e.g., phenoxy) reduce grafting efficiency on mesoporous silica, as seen in studies comparing trimethoxysilyl (low steric hindrance) with bulkier organosilanes . In catalyst design, trimethoxysilyl groups enable efficient covalent attachment to graphene oxide, whereas triphenoxysilyl derivatives may require optimized reaction conditions .

Application-Specific Performance

- Silica Functionalization: 3-(Trimethoxysilyl)propane-1-thiol is widely used for functionalizing silica nanoparticles due to its rapid hydrolysis and stable siloxane bond formation . 3-(Triphenoxysilyl)propane-1-thiol is less common here but may offer enhanced stability in acidic or high-temperature environments .

- Polymer Chemistry: 3-(Dimethoxy(methyl)silyl)propane-1-thiol serves as a backbone for amphiphilic polymers in antifouling coatings, leveraging its balanced hydrophobicity and reactivity . Triphenoxysilyl derivatives are understudied in polymers but could provide unique thermal properties.

- Catalysis: Trimethoxysilyl groups facilitate grafting onto heterogeneous catalysts (e.g., Fe(II)Pc(NO₂)₃S@GO), enhancing aerobic oxidation efficiency .

Research Findings and Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.